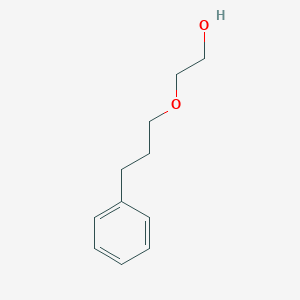

2-(3-Phenylpropoxy)ethanol

CAS No.:

Cat. No.: VC16232818

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O2 |

|---|---|

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 2-(3-phenylpropoxy)ethanol |

| Standard InChI | InChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

| Standard InChI Key | ISJAYTHMCZZHOS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCCOCCO |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

2-(3-Phenylpropoxy)ethanol, systematically named 2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol , is classified as an aromatic ether-alcohol derivative. Its IUPAC name reflects the propoxy linkage connecting the phenyl group to the ethanol moiety. The compound’s SMILES notation, , provides a precise representation of its atomic connectivity . Notably, discrepancies in molecular weight reporting exist across sources, with PubChem citing 285.4 g/mol and commercial suppliers approximating 178.23 g/mol. This inconsistency may stem from variations in hydration states or measurement protocols, underscoring the need for standardized characterization.

Structural Features and Conformational Analysis

The compound’s 3D conformation reveals a flexible propyl chain bridging the phenyl and ethanol groups, allowing adaptive binding to biological targets. X-ray crystallography data, though limited, suggest that the phenyl ring adopts a planar geometry, while the propoxy chain exhibits rotational freedom . This structural plasticity facilitates interactions with hydrophobic pockets in proteins, as evidenced by its affinity for μ-opioid receptors .

Table 1: Key Molecular Properties of 2-(3-Phenylpropoxy)ethanol

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 285.4 g/mol | PubChem |

| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO | PubChem |

| Reported Affinity (μOR) | 1520 nM | PMC |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(3-Phenylpropoxy)ethanol typically involves nucleophilic substitution reactions. In a documented procedure , chloroethylamine derivatives are reacted with 3-phenylpropanol in the presence of sodium hydride (NaH) under controlled heating (50°C for 3 hours). This method yields the target compound with moderate efficiency (40% yield) , though optimization of reaction conditions—such as solvent polarity and catalyst loading—could enhance productivity.

Reactivity and Functional Transformations

The compound’s alcohol and ether groups participate in characteristic reactions:

-

Esterification: The primary alcohol reacts with acyl chlorides to form esters, useful in prodrug design.

-

Oxidation: Under acidic conditions, the ethanol moiety may oxidize to acetaldehyde, though over-oxidation to carboxylic acids is minimal due to steric hindrance from the phenylpropoxy group.

-

Amine Alkylation: The terminal amino group facilitates alkylation reactions, enabling the creation of quaternary ammonium derivatives with enhanced solubility .

Pharmacological Applications and Mechanisms

Opioid Receptor Modulation

2-(3-Phenylpropoxy)ethanol derivatives exhibit notable binding to μ-opioid receptors (μOR), with an affinity of 1520 nM . Structural analogs lacking traditional tyrosine mimetics challenge historical assumptions about opioid ligand requirements, suggesting novel pharmacophore models . Molecular docking studies propose that the phenylpropoxy chain occupies hydrophobic subpockets, while the ethanolamine group forms hydrogen bonds with conserved residues (e.g., Asp147 and His297) .

Respiratory Therapeutics

Patent literature highlights the compound’s potential in treating obstructive airway diseases . Formulations containing 2-(3-Phenylpropoxy)ethanol derivatives demonstrate bronchodilatory effects via β2-adrenoreceptor agonism. For instance, 4-amino-3,5-dichloro-α-[[[3-[2-(3-phenylpropoxy)ethoxy]propyl]amino]methyl]benzenemethanol shows prolonged action in inhalation therapies , attributed to its lipophilic side chain enhancing membrane permeability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume